molecular formula C9H13ClO3 B13169590 Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Katalognummer: B13169590
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: YFBRHAOZLLDRMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H13ClO3 and a molecular weight of 204.65 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[2.4]heptane ring system fused with an oxirane ring and a carboxylate ester group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-methyl-1-oxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically at room temperature, to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the chlorine atom and the ester group can influence its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C9H13ClO3

Molekulargewicht

204.65 g/mol

IUPAC-Name

methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-6-3-4-8(5-6)9(10,13-8)7(11)12-2/h6H,3-5H2,1-2H3

InChI-Schlüssel

YFBRHAOZLLDRMV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2(C1)C(O2)(C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.